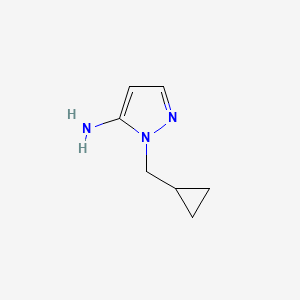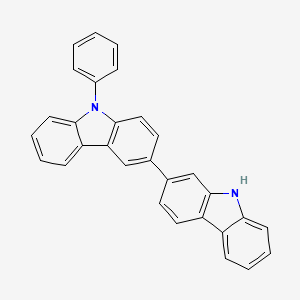
4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline is an organic compound with the molecular formula C10H11BrFNO It is characterized by the presence of a bromine atom, a fluorine atom, and a tetrahydrofuran ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted aniline derivatives .
Scientific Research Applications
4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, as well as the tetrahydrofuran ring, can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-2,3,5,6-tetrafluoroaniline
- 4-Bromo-2-fluoroaniline
Comparison: Compared to these similar compounds, 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and reactivity.
Properties
Molecular Formula |
C10H11BrFNO |
|---|---|
Molecular Weight |
260.1 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-(oxolan-2-yl)aniline |
InChI |
InChI=1S/C10H11BrFNO/c11-6-3-4-7(13)9(10(6)12)8-2-1-5-14-8/h3-4,8H,1-2,5,13H2 |
InChI Key |
NUEOGYFNARNFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=C(C=CC(=C2F)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6,6-Difluorocyclooct-4-yn-1-yl)oxy]acetic acid](/img/structure/B1509838.png)




![Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-](/img/structure/B1509864.png)
![7-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1509872.png)






![6-Bromonaphtho[2,3-b][1]benzofuran](/img/structure/B1509892.png)
